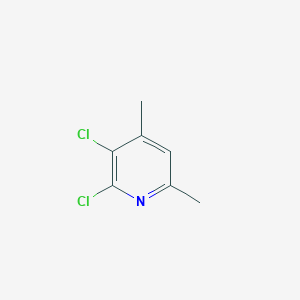

2,3-Dichloro-4,6-dimethylpyridine

Description

Significance of Polysubstituted Pyridine (B92270) Architectures in Organic Synthesis

Polysubstituted pyridine rings are fundamental building blocks in organic synthesis, prized for their presence in a vast array of biologically active compounds and functional materials. rsc.orgdovepress.com The nitrogen atom within the heterocyclic ring imparts specific electronic properties and provides a site for hydrogen bonding, influencing the molecule's reactivity and interaction with biological targets. The ability to introduce a variety of substituents at different positions on the pyridine ring allows for the fine-tuning of steric and electronic properties, making them highly versatile scaffolds. rsc.orgrsc.orgacs.org

The synthesis of these complex structures is a continuing area of research, with methodologies ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The development of efficient and regioselective synthetic routes to polysubstituted pyridines is crucial for accessing novel chemical space and enabling the discovery of new pharmaceuticals and materials. rsc.orgrsc.org

Overview of Dichlorinated and Dimethylated Pyridine Scaffolds in Advanced Materials and Catalysis

Within the diverse family of polysubstituted pyridines, those bearing both chloro and methyl groups are of particular interest. The presence of chlorine atoms offers synthetic handles for further functionalization through nucleophilic substitution or cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the construction of more complex molecules from a pre-functionalized pyridine core.

The methyl groups, while seemingly simple, can influence the molecule's conformation and solubility. In the context of catalysis, the steric hindrance provided by methyl groups adjacent to the nitrogen atom can be exploited to create non-nucleophilic bases, which are valuable in various organic transformations. wikipedia.org For instance, 2,6-lutidine, a dimethylated pyridine, is widely used as a sterically hindered base. wikipedia.org The combination of chloro and methyl substituents on a pyridine ring thus creates a scaffold with a rich potential for applications in the design of ligands for catalysis, functional polymers, and other advanced materials. researchgate.netrsc.org

Research Trajectories and Scope Pertaining to 2,3-Dichloro-4,6-dimethylpyridine

The specific isomer, this compound, presents a unique substitution pattern that is the subject of ongoing research. Its chemical properties are defined by the interplay of the electron-withdrawing chloro groups and the electron-donating methyl groups, which modulate the reactivity of the pyridine ring.

Current research efforts are likely focused on several key areas. Firstly, the development of efficient and scalable synthetic routes to this specific isomer is a primary objective. Secondly, the exploration of its reactivity, particularly the selective functionalization of the chloro- and methyl-substituted positions, is crucial for unlocking its synthetic potential. Finally, the investigation of its utility as a building block for novel agrochemicals, pharmaceuticals, or materials is a significant research trajectory. The unique arrangement of substituents in this compound suggests potential for creating molecules with specific three-dimensional structures and tailored electronic properties.

Below is a table summarizing some of the key properties of dichlorinated and dimethylated pyridine derivatives, providing context for the characteristics of this compound.

| Property | 4,6-Dichloro-2,3-dimethylpyridine | 2,3-Dichloro-6-methylpyridine | 2,6-Lutidine (2,6-Dimethylpyridine) | 3,5-Dichloro-2,4,6-trifluoropyridine |

| Molecular Formula | C7H7Cl2N chembk.comchemscene.com | C6H5Cl2N sigmaaldrich.com | C7H9N wikipedia.org | Not specified |

| Molar Mass | 176.04 g/mol chembk.comchemscene.com | 162.02 g/mol sigmaaldrich.com | 107.153 g/mol wikipedia.org | Not specified |

| Melting Point | 44.5 °C chembk.com | Not specified | -5.8 °C wikipedia.org | Not specified |

| Boiling Point | Not specified | Not specified | 144 °C wikipedia.org | 156 °C google.com |

| CAS Number | 101252-84-0 chembk.comchemscene.com | 54957-86-7 sigmaaldrich.com | 108-48-5 wikipedia.org | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFJOVAJPYIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299071 | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639373-36-6 | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639373-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 4,6 Dimethylpyridine and Its Derivatives

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyridine core of 2,3-dichloro-4,6-dimethylpyridine. This reactivity is enhanced by the electron-withdrawing nitrogen atom within the aromatic ring, which facilitates nucleophilic attack. stackexchange.comyoutube.com

The chlorine atoms at the C2 and C3 positions of this compound serve as leaving groups in SNAr reactions. The reactivity of halopyridines in such substitutions is well-established, with the positions ortho and para to the ring nitrogen being particularly activated towards nucleophilic attack. youtube.com While both the C2 and C3 halogens can be displaced, their reactivity is not equal, leading to questions of regioselectivity.

The general mechanism for SNAr on a halopyridine involves the attack of a nucleophile on the carbon atom bearing the halogen. youtube.com This leads to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity is temporarily disrupted. stackexchange.comyoutube.com The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom. stackexchange.com The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

In the context of this compound, a nucleophile can attack either the C2 or C3 position. The displacement of these halogen atoms opens pathways for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse derivatives.

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its chemistry. Generally, in nucleophilic substitutions on pyridines, the 2- and 4-positions are favored over the 3-position. stackexchange.comyoutube.com This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions. stackexchange.com For an attack at the C2 position of this compound, the negative charge can be delocalized onto the nitrogen atom, a stabilizing interaction that is not possible for an attack at the C3 position.

However, steric effects also play a significant role in determining the outcome of these reactions. nih.govlibretexts.org The methyl group at the C4 position and the adjacent chlorine at C3 can sterically hinder the approach of a nucleophile to the C2 position. Conversely, the methyl group at C6 can hinder attack at a neighboring position. The interplay between these electronic and steric factors dictates the preferred site of substitution. For instance, in a related system, 3,4,5-tribromo-2,6-dimethylpyridine, Suzuki-Miyaura coupling shows a distinct order of substitution, highlighting the influence of the existing substituents on the regioselectivity of subsequent reactions. nih.gov The size of the incoming nucleophile and the specific reaction conditions can further influence the regiochemical outcome. nih.gov

Carbon-Carbon Bond-Forming Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound is a suitable substrate for various palladium-catalyzed methodologies. sigmaaldrich.comlibretexts.org

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the functionalization of this compound. sigmaaldrich.comlibretexts.org The reactivity order of the halogens in these reactions is typically I > Br > Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. wikipedia.org For this compound, a Suzuki-Miyaura reaction could selectively couple at the more reactive halogen position, or under forcing conditions, at both positions. nih.gov The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorgsyn.org A key advantage of this reaction is the high reactivity of organozinc compounds, which often allows for milder reaction conditions. wikipedia.org This methodology can be applied to form C-C bonds with a variety of carbon-based fragments. orgsyn.orgorgsyn.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling of this compound would lead to the introduction of alkynyl substituents, which are valuable for further transformations. Studies on dichloropyrones have shown high regioselectivity in Sonogashira couplings. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It offers a broad substrate scope with respect to both the amine and the aryl halide. libretexts.orgorganic-chemistry.org For this compound, this reaction would provide a direct route to amino-substituted dimethylpyridines. High regioselectivity has been observed in the Buchwald-Hartwig amination of other dichloropyridines. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reagent Type | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | C-C | Tolerant to many functional groups; widely used. wikipedia.org |

| Negishi | Organozinc | C-C | High reactivity of organozinc reagents. wikipedia.org |

| Sonogashira | Terminal Alkyne | C-C (sp) | Forms conjugated enynes and arylalkynes. wikipedia.org |

While palladium-catalyzed reactions are dominant, there is growing interest in alternative coupling strategies. Transition-metal-free cross-coupling reactions offer potential advantages in terms of cost and toxicity.

Radical coupling reactions also present a viable pathway for functionalizing pyridines. For instance, pyridylphosphonium salts, which can be generated from pyridines, have been shown to act as precursors to radical anions that can participate in coupling reactions. nih.gov This approach could potentially be extended to derivatives of this compound, offering a complementary method for C-C bond formation.

Functional Group Interconversions at Methyl Substituents

The methyl groups at the C4 and C6 positions of this compound are not merely passive substituents; they can undergo a variety of chemical transformations.

Functional group interconversion (FGI) at these methyl positions can lead to a range of derivatives with altered chemical and physical properties. ub.edu For example, the methyl groups can be subjected to oxidation to form carboxylic acids or aldehydes. Halogenation of the methyl groups, typically under radical conditions, can introduce halogens that can then be displaced by other nucleophiles. youtube.com For instance, chlorination of methylpyridines can occur at the side chain. youtube.com These transformations significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Electrophilic Reactivity of the Pyridine Core

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution reactions challenging. The presence of two deactivating chloro substituents on the this compound ring further diminishes its reactivity towards electrophiles. Conversely, the methyl groups at positions 4 and 6 are activating. The regioselectivity of any potential electrophilic attack is determined by the combined directing effects of these substituents.

In substituted pyridines, electrophilic attack is generally favored at the less hindered positions and those that are activated by electron-donating groups. For this compound, the only available position for substitution is C5. This position is meta to the deactivating chloro groups and ortho/para to the activating methyl groups, making it the most plausible site for electrophilic aromatic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Reactant | Predicted Product | Rationale |

|---|---|---|

| HNO3/H2SO4 | 2,3-Dichloro-4,6-dimethyl-5-nitropyridine | The C5 position is the only available site and is activated by the two methyl groups. |

| SO3/H2SO4 | This compound-5-sulfonic acid | Sulfonation would be expected to occur at the most activated and sterically accessible position. |

| Br2/FeBr3 | No reaction or very low yield | The pyridine ring is strongly deactivated by the two chlorine atoms, likely preventing halogenation. |

Metalation Reactions for Further Derivatization

Metalation, particularly directed ortho-metalation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. However, for this compound, the absence of a directing group and the presence of multiple reactive sites, including the chlorine atoms and methyl groups, complicate potential metalation reactions.

Direct deprotonation of the pyridine ring would likely require a strong, non-nucleophilic base. The most acidic proton is expected to be at the C5 position, influenced by the adjacent electron-withdrawing chlorine atom at C3. However, competitive deprotonation of the methyl groups is also a possibility.

Alternatively, halogen-metal exchange offers a potential route for derivatization. The chlorine atoms at C2 and C3 could potentially undergo exchange with organolithium reagents. The relative reactivity of the chloro substituents in such exchanges would depend on the reaction conditions and the specific organolithium reagent used.

While no specific metalation studies on this compound were found in the surveyed literature, research on other substituted pyridines can provide insights. For instance, directed metalation has been successfully employed for the functionalization of various substituted indolizines, a related nitrogen-containing heterocyclic system, where the regioselectivity is controlled by the choice of base and electrophile. nih.gov This highlights the potential for developing selective metalation protocols for complex pyridines like the title compound.

Table 2: Potential Metalation Strategies for this compound

| Reagent | Potential Reaction Type | Expected Intermediate |

|---|---|---|

| n-BuLi or LDA | Deprotonation | 5-Lithio-2,3-dichloro-4,6-dimethylpyridine or lithiated methyl group |

| t-BuLi | Halogen-Metal Exchange | 2-Lithio-3-chloro-4,6-dimethylpyridine or 3-Lithio-2-chloro-4,6-dimethylpyridine |

| Mg/THF | Grignard Formation | 2-Chloromagnesium-3-chloro-4,6-dimethylpyridine or 3-Chloromagnesium-2-chloro-4,6-dimethylpyridine |

Formation and Reactivity of N-Oxide Derivatives

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation significantly alters the electronic properties and reactivity of the heterocyclic core. The N-oxide group is a strong electron-donating group through resonance, which activates the C2, C4, and C6 positions towards both electrophilic and nucleophilic attack.

The synthesis of this compound N-oxide would likely proceed via oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid catalyst. The formation of N-oxides from substituted pyridines is a well-established process. scripps.edunih.gov

The resulting this compound N-oxide would be expected to exhibit enhanced reactivity. For example, nitration of pyridine N-oxides typically occurs at the C4 position. In the case of 2,3-dimethylpyridine-N-oxide, nitration with a mixture of potassium nitrate (B79036) and sulfuric acid yields 2,3-dimethyl-4-nitropyridine-N-oxide. google.comgoogle.com This suggests that the N-oxide of our title compound could potentially undergo electrophilic substitution at the C5 position, which is para to the N-oxide and activated by the methyl groups.

Furthermore, pyridine N-oxides can undergo a variety of characteristic reactions. One notable transformation is the Boekelheide rearrangement, where treatment with an acylating agent, such as acetic anhydride, can lead to the introduction of a functional group on a methyl substituent at the C2 or C6 position. youtube.com Additionally, the N-oxide group can facilitate nucleophilic substitution at the C2 and C6 positions. For instance, the nitro group in 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide can be displaced by nucleophiles like trifluoroethanol. researchgate.net

Table 3: Notable Reactions of Pyridine N-Oxides

| Reaction | Reagents | General Product Type |

|---|---|---|

| Nitration | HNO3/H2SO4 or KNO3/H2SO4 | 4-Nitro-pyridine N-oxide derivative |

| Boekelheide Rearrangement | Acetic Anhydride | 2-Acetoxymethyl-pyridine derivative |

| Nucleophilic Substitution | Various Nucleophiles (e.g., alkoxides, amines) | Substitution at C2 or C4 |

| Deoxygenation | PCl3 or PPh3 | Regeneration of the parent pyridine |

Advanced Applications and Emerging Research Directions Involving 2,3 Dichloro 4,6 Dimethylpyridine

Design and Application as Ligands in Homogeneous and Heterogeneous Catalysis

Dichlorinated pyridine (B92270) derivatives are of interest in catalysis due to the electron-withdrawing nature of the chloro substituents and the steric influence of the methyl groups. These features can modulate the electronic and steric environment of a metal center when the pyridine compound acts as a ligand, thereby influencing the catalytic activity and selectivity of the resulting complex.

Role in Transition Metal Complex Formation and Catalytic Cycles

Substituted pyridines are fundamental building blocks in the formation of transition metal complexes. The nitrogen atom of the pyridine ring readily donates its lone pair of electrons to a metal center, forming a coordinate bond. The presence of chloro and methyl groups on the ring, as in the case of dichlorodimethylpyridines, can fine-tune the properties of the resulting metal complex.

For instance, research on related compounds like 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate has shown the formation of iron(III) coordination complexes. nih.govrsc.org Although not a direct analog, this demonstrates the capacity of dichlorinated aromatic systems to coordinate with transition metals. The electronic effects of the chloro groups can impact the stability and reactivity of the metal complex within a catalytic cycle.

Influence on Regioselectivity and Stereoselectivity in Catalyzed Transformations

The substitution pattern on a pyridine ligand can exert significant control over the regioselectivity and stereoselectivity of a catalytic reaction. While no specific studies on the influence of 2,3-dichloro-4,6-dimethylpyridine were identified, research on the closely related 2,4-dichloro-3,6-dimethylpyridine (B1337920) provides a clear example of this principle.

In the synthesis of a potent corticotropin-releasing factor (CRF) antagonist, the regioselective addition of 2,4,6-trimethylphenol (B147578) to 2,4-dichloro-3,6-dimethylpyridine was investigated. acs.org The study found that the choice of catalyst and solvent could direct the addition to either the C-2 or C-4 position of the pyridine ring. Specifically, the use of copper(I) salts as a catalyst in pyridine as a solvent led to exclusive addition at the C-2 position, highlighting the critical role of the catalytic system in controlling regioselectivity. acs.org

| Catalyst System | Solvent | Major Product | Reference |

| Copper(I) salt | Pyridine | C-2 addition | acs.org |

| No catalyst | DMSO | C-4 addition | acs.org |

This table illustrates the control of regioselectivity in the reaction of a dichlorinated dimethylpyridine analog.

Development of Chiral Catalysts and Auxiliaries

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. While there is no specific information on the use of this compound in chiral catalyst development, the broader class of substituted pyridines is utilized in the design of chiral ligands. By introducing chirality either into the substituents or by creating a chiral-at-metal complex, it is possible to achieve enantioselective transformations. The rigid framework of the pyridine ring is advantageous for creating a well-defined chiral environment around the metal center.

Precursors and Building Blocks for Complex Organic Architectures

Halogenated heterocycles are valuable precursors in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The chloro substituents on dichlorodimethylpyridines can be selectively replaced or can direct further functionalization of the pyridine ring.

Research on related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine , demonstrates the utility of polychlorinated pyridines in Suzuki-Miyaura cross-coupling reactions to form diaryl- and aryl-substituted pyridines. google.comresearchgate.net Similarly, it can be inferred that this compound could serve as a building block for the synthesis of more complex, functionalized pyridine derivatives through similar palladium-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms, influenced by the electronic and steric effects of the methyl groups, could potentially allow for sequential and selective functionalization.

Advanced Materials Science Applications

The ability of pyridine derivatives to coordinate with metal ions also makes them attractive components for the construction of advanced materials with specific structural and functional properties.

Supramolecular Assembly and Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The structure and properties of these materials can be tuned by the choice of the metal and the organic linker. Substituted pyridines are frequently used as ligands in the construction of coordination polymers.

Scaffolds for Tunable Electronic Properties in Ligand Design

There is currently no available research in scientific literature detailing the use of this compound as a scaffold for creating ligands with tunable electronic properties. The strategic placement of electron-withdrawing chloro groups and electron-donating methyl groups on the pyridine ring could theoretically influence the electronic environment of a metal center in a coordination complex. This substitution pattern would be expected to modulate the ligand's sigma-donating and pi-accepting capabilities, which are fundamental to tuning the electronic and, consequently, the photophysical or redox properties of the resulting metal complex. However, no studies have been published that synthesize, characterize, or computationally model ligands derived from this specific compound for such purposes.

Investigation of Acid-Base Properties in Catalytic Contexts

Similarly, the investigation of the acid-base properties of this compound within a catalytic framework is an area that remains unexplored in the current body of scientific literature. The basicity of the pyridine nitrogen is a key parameter in many catalytic reactions, influencing its ability to act as a proton shuttle, a basic catalyst, or a ligand for a catalytically active metal center. The presence of two chlorine atoms would be expected to significantly decrease the basicity of the pyridine nitrogen due to their inductive electron-withdrawing effects. Conversely, the methyl groups would have a slight electron-donating effect. Quantifying the precise pKa value of this compound and understanding how its steric and electronic profile influences its interaction with acidic or basic sites on a catalyst surface or in a homogeneous catalytic system has not been the subject of any reported research.

While general principles of physical organic chemistry allow for predictions about the influence of the chloro and methyl substituents on the pyridine core, empirical data from experimental studies are necessary to validate these hypotheses and to fully understand the potential of this compound in ligand design and catalysis. The absence of such data underscores a gap in the current research landscape.

Future Perspectives in 2,3 Dichloro 4,6 Dimethylpyridine Research

Exploration of Undiscovered Synthetic Routes and Derivatizations

While established methods for pyridine (B92270) synthesis exist, the quest for novel, efficient, and regioselective routes to polysubstituted pyridines like 2,3-dichloro-4,6-dimethylpyridine is a key area of future research. The development of new synthetic strategies will not only streamline its production but also open avenues for a wider range of derivatives with unique properties.

Future exploration is likely to focus on multicomponent reactions (MCRs), which offer a highly efficient means of constructing complex molecules in a single step from readily available starting materials. rsc.org For instance, novel [2 + 2 + 1 + 1] condensation sequences under metal-free conditions are being developed for polysubstituted pyridines and could be adapted for the specific substitution pattern of the target molecule. rsc.org Another promising direction is the application of modern cycloaddition strategies, such as copper-catalyzed [3+3] annulation reactions of ketoxime acetates with α,β-unsaturated aldehydes or ruthenium-catalyzed [4+2] cycloadditions of enamides and alkynes. rsc.org

Derivatization of the this compound core is critical for tuning its chemical and physical properties. The two chlorine atoms offer reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. rsc.org Future research will likely investigate reactions with a broader range of nucleophiles to create libraries of new compounds. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed to form carbon-carbon bonds at the chlorinated positions, enabling the synthesis of complex aryl-substituted pyridines. organic-chemistry.orgresearchgate.net The development of selective methods to functionalize one chlorine atom over the other will be a significant challenge and a major focus, allowing for precise control over the final molecular structure.

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Multicomponent Reactions (MCRs) | Four-component cyclization strategy using aldehydes, ammonium (B1175870) iodide, alkyl tertiary amines, and ketones. | Metal-free, use of inexpensive nitrogen source, broad substrate scope. | rsc.org |

| Hantzsch-like Synthesis | Condensation reaction followed by an oxidation step to form the aromatic pyridine ring. | A well-established and convenient method for highly substituted pyridines. | researchgate.net |

| Copper-Catalyzed [3+3] Annulation | Reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes. | Modular synthesis, mild conditions, broad functional group tolerance. | organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of ring chlorine atoms by various nucleophiles. | Direct method for introducing diverse functional groups. | rsc.org |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura reactions to form C-C bonds at the chloro-positions. | Facile access to 3-aryl- and 3,5-diarylpyridines. | researchgate.net |

Advancement in Catalytic Applications and Mechanistic Understanding

Catalysis is at the heart of modern chemical synthesis. Future advancements in this area will be pivotal for the synthesis and functionalization of this compound. Research will likely move beyond traditional homogeneous catalysts towards more sustainable and reusable heterogeneous systems.

Metal-Organic Frameworks (MOFs) are emerging as highly efficient heterogeneous catalysts due to their high surface area and tunable structures. acs.org A future approach could involve designing a custom MOF, such as a functionalized MIL-125(Ti), to catalyze the synthesis or derivatization of this compound with high selectivity and yield. nih.gov The use of such catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. acs.org

A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing reaction conditions and designing better catalysts. This involves elucidating the precise steps of bond formation and cleavage. For instance, in substitution reactions, a detailed understanding of the stability of Meisenheimer intermediates could help predict and control the reactivity of the trichloromethyl groups often found in related pyridine structures. rsc.org The synergy between different catalytic modes, such as the merger of iminium catalysis and redox activity of a copper catalyst, represents a sophisticated approach to driving complex transformations under mild conditions. organic-chemistry.org Applying these synergistic catalytic concepts could lead to novel and efficient syntheses of derivatives of this compound.

| Catalyst Type | Example/Application | Key Advantages | Reference |

| Heterogeneous (MOF) | PET@UiO-66 vial for 2,4,6-trisubstituted pyridines. | Reusability, operational simplicity, low cost, ease of separation. | acs.org |

| Heterogeneous (MOF) | MIL-125(Ti)-N(CH2PO3H2)2 for tetrahydropyrido[2,3-d]pyrimidines. | High yield, short reaction time, solvent-free conditions. | nih.gov |

| Homogeneous (Transition Metal) | Copper(I) salt for [3+3] pyridine synthesis. | High selectivity, mild reaction conditions. | organic-chemistry.org |

| Homogeneous (Transition Metal) | Palladium catalyst for decarbonylative Suzuki cross-coupling. | Straightforward preparation of heterobiaryl products from carboxylic acids. | organic-chemistry.org |

| Metal-Free | Iodine and triethylamine (B128534) for 2-aryl-substituted pyridines. | Avoids transition metal contamination, high chemo-selectivity. | organic-chemistry.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

| AI/ML Application | Specific Task for this compound | Potential Impact | Reference |

| Forward-Reaction Prediction | Predicting the product and yield of a novel reaction. | Higher accuracy than human chemists; reduces failed experiments. | cam.ac.ukdrugtargetreview.com |

| Site Selectivity Prediction | Determining which chlorine atom will react or where a new substituent will be added. | Reduces resource-intensive experiments for determining regioselectivity. | digitellinc.com |

| Retrosynthetic Planning | Proposing a step-by-step synthetic route to a complex derivative. | Accelerates the design of synthetic strategies for new target molecules. | nih.gov |

| Property Prediction | Predicting the biological or material properties of new derivatives. | Enables the in silico design of molecules with desired functions. | mdpi.comnih.govacs.org |

| Catalyst Design | Predicting the catalytic activity of metal complexes containing pyridine ligands. | Guides the rational design of more efficient catalysts. | nih.gov |

Sustainable and Scalable Synthesis Technologies

The principles of green chemistry and the need for economically viable production demand a focus on sustainable and scalable synthesis technologies. Future research on this compound will increasingly incorporate these considerations from the earliest stages of route design.

A key trend is the move towards more environmentally benign reaction conditions. This includes the use of greener solvents, or ideally, solvent-free reactions. nih.gov Microwave-assisted synthesis is another technology that can contribute to sustainability by significantly reducing reaction times and energy consumption compared to conventional heating methods. nih.gov The development of one-pot, multicomponent reactions not only improves atom economy but also reduces the number of purification steps, minimizing waste generation. rsc.orgnih.gov

Scalability is a critical factor for any compound with potential industrial applications. A synthetic route that is efficient on a laboratory scale may not be practical for large-scale production. researchgate.netnih.gov Future research will need to address the challenges of scaling up the synthesis of this compound. This involves developing robust processes that are safe, cost-effective, and reproducible on a larger scale. nih.gov For example, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, control, and efficiency. The development of scalable methods using colloidal synthesis at room temperature for related materials showcases a path toward large-scale, economical production. nih.gov Furthermore, designing syntheses that utilize inexpensive and readily available starting materials is fundamental to economic viability. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dichloro-4,6-dimethylpyridine, and how can the purity of the product be verified?

- Methodology : Multi-step synthesis often involves halogenation and methylation of pyridine precursors. For example, a five-step route (N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation) was used for a related chloromethylpyridine derivative, with characterization via 1H NMR, FT-IR, and HPLC to confirm structure and purity . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield improvement.

Q. How do substituent positions on the pyridine ring influence the compound’s physicochemical properties?

- Methodology : Substituent positions alter electronic and steric effects. For instance, C2-substituted pyridines in CYP1B1 inhibitors showed 7.5-fold higher potency (IC50 = 0.011 µM) than C3/C4 analogs due to enhanced binding interactions . UV/Vis studies on substituted pyridones demonstrated solvent-dependent spectral shifts, highlighting the role of substituent polarity in absorption maxima .

Q. What analytical techniques are recommended for characterizing halogenated pyridine derivatives?

- Methodology : Use 1H NMR for structural confirmation, HPLC for purity assessment (>95%), and FT-IR to track functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹). Mass spectrometry (LC-MS) can validate molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT enhance structure-activity relationship (SAR) studies for enzyme inhibition?

- Methodology : Density Functional Theory (DFT) models donor-acceptor interactions between pyridine derivatives and metal/enzyme surfaces. For example, DFT studies on corrosion inhibitors revealed charge-transfer mechanisms involving the pyridine ring, guiding the design of derivatives with optimized electron-withdrawing groups (e.g., -Cl, -CF₃) . Comparative docking (e.g., CYP1B1 inhibitors in ) can prioritize synthetic targets by predicting binding affinities .

Q. How can researchers resolve contradictions in inhibitory activity data across studies?

- Methodology : Discrepancies often arise from assay variability (e.g., EROD vs. fluorometric assays), compound purity, or stereochemistry. For example, 2-(pyridin-3-yl)estradiol (IC50 = 0.011 µM) outperformed non-steroidal inhibitors in CYP1B1 studies due to metabolic stability differences . Cross-validation using orthogonal assays (e.g., SPR, ITC) and stringent purity controls (HPLC) are recommended .

Q. What strategies improve metabolic stability and plasma retention of halogenated pyridine derivatives in vivo?

- Methodology : Introduce electron-withdrawing groups (e.g., -Cl) to reduce oxidative metabolism. In vivo studies on CYP1B1 inhibitors tracked plasma concentrations via LC-MS/MS, revealing that C17β-hydroxylation (estradiol derivatives) enhanced stability compared to ketone analogs . Pharmacokinetic parameters (t₁/₂, clearance) should be optimized using prodrug strategies or formulation adjustments.

Q. How can selectivity for specific enzymatic targets (e.g., kinases) be achieved with pyridine derivatives?

- Methodology : Structural modifications targeting active-site topology are key. For TYK2 inhibitors, cyclopropanamide side chains improved selectivity over JAK1/2 by exploiting hydrophobic pockets . Mutagenesis studies and co-crystallization (e.g., with CYP1B1) identify critical residues for selective binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.